molecular formula C6H8ClFN2 B588318 4-Ethyl-5-fluoropyrimidine Hydrochloride CAS No. 1391052-89-3

4-Ethyl-5-fluoropyrimidine Hydrochloride

Cat. No.: B588318
CAS No.: 1391052-89-3
M. Wt: 162.592
InChI Key: IWOPZQIHYWUWSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride typically involves the fluorination of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of fluorinated pyrimidines .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in facilities that adhere to Good Manufacturing Practices (GMP) to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoropyrimidine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols, are often used in substitution reactions.

    Oxidizing Agents: Like potassium permanganate, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoropyrimidine Hydrochloride involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by mimicking natural substrates, thereby interfering with biological processes. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can lead to disruptions in DNA replication and cell division, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Properties

CAS No.

1391052-89-3

Molecular Formula

C6H8ClFN2

Molecular Weight

162.592

IUPAC Name

4-ethyl-5-fluoropyrimidine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c1-2-6-5(7)3-8-4-9-6;/h3-4H,2H2,1H3;1H

InChI Key

IWOPZQIHYWUWSD-UHFFFAOYSA-N

SMILES

CCC1=NC=NC=C1F.Cl

Origin of Product

United States

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